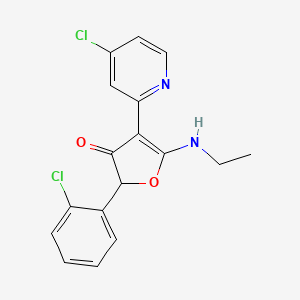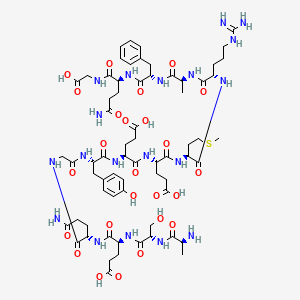
L-Thr-nhme hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“L-Thr-nhme hcl” is a chemical compound with the molecular formula C5H13ClN2O2 and a molecular weight of 168.621 . It is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C5H13ClN2O2 . The IUPAC name for this compound is (2S,3R)-2-amino-3-hydroxy-N-methylbutanamide;hydrochloride.Physical and Chemical Properties Analysis
“this compound” is a white powder . It has a molecular weight of 168.62 and a molecular formula of C5H12N2O2·HCl .Wissenschaftliche Forschungsanwendungen
Metabolic Engineering for L-Threonine Production
L-Threonine, an essential amino acid, is mainly produced through microbial fermentation, leveraging strains of Escherichia coli and Corynebacterium glutamicum. Metabolic engineering offers a refined approach over random mutation for strain development, focusing on enhancing L-threonine biosynthesis, consumption, and export mechanisms. Studies highlight the construction of genetically defined strains demonstrating industrial-scale productivity, emphasizing the role of genetic and molecular understanding in optimizing L-threonine production pathways (Dong, Quinn, & Wang, 2011).
Two-Stage Carbon Distribution for Enhanced Production
Innovative metabolic modification strategies, such as two-stage carbon distribution and cofactor generation, have been proposed to tackle challenges in L-threonine fermentation production. These include balancing cell growth with production, minimizing byproduct accumulation, and optimizing cofactor availability. Such strategies have shown significant improvements in L-threonine yield and productivity, demonstrating potential for broader applications in producing oxaloacetate derivatives and highlighting the importance of dynamic metabolic engineering (Liu et al., 2018).
Dynamic Regulation of Biosynthesis Genes
Research on E. coli strains has shown that dynamic and balanced regulation of the thrABC operon genes significantly boosts L-threonine synthesis. By manipulating gene expression ratios and deleting specific genes to reduce metabolic overflow, researchers achieved remarkable increases in L-threonine production. This study underscores the potential of precise genetic regulation to enhance amino acid production efficiency in microbial strains (Hao et al., 2023).
Optimization of Fermentation Media
The optimization of fermentation media components, using statistical methods to enhance L-threonine production by Pediococcus pentosaceus TL-3 isolated from Malaysian food, highlights the potential of non-pathogenic lactic acid bacteria as safer alternatives for industrial amino acid production. This approach not only revealed key medium components affecting threonine production but also doubled the production yield, offering a promising direction for sustainable and safe amino acid synthesis (Lim et al., 2019).
Systems Metabolic Engineering
The application of systems metabolic engineering in Escherichia coli for L-threonine production has been a significant step forward. By removing feedback inhibition, optimizing metabolic fluxes, and manipulating gene expression levels, researchers have developed strains with high L-threonine yields. This approach exemplifies how integrating omics technologies and computational analyses can lead to the efficient production of desired bioproducts, marking a shift from traditional methods to more rational, system-wide metabolic engineering strategies (Lee et al., 2007).
Safety and Hazards
The safety data sheet for a similar compound, Hydrochloric acid, indicates that it can cause eye damage, even blindness, if splashed in the eyes . Ingestion of concentrated hydrochloric acid can cause severe injury to the mouth, throat, esophagus, and stomach . Always handle it with care to prevent harm or injury .
Eigenschaften
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-N-methylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-3(8)4(6)5(9)7-2;/h3-4,8H,6H2,1-2H3,(H,7,9);1H/t3-,4+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEQTLUMWKOAEW-HJXLNUONSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NC)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'H-Spiro[oxirane-2,3'-pyrrolo[1,2-a]pyrazine]](/img/structure/B575584.png)










